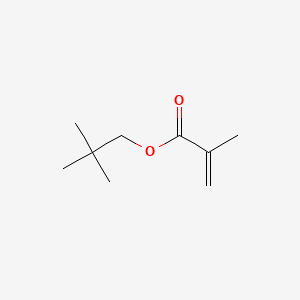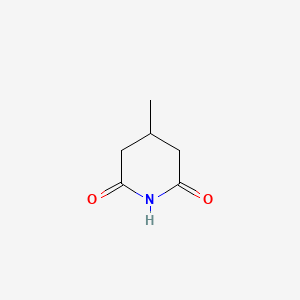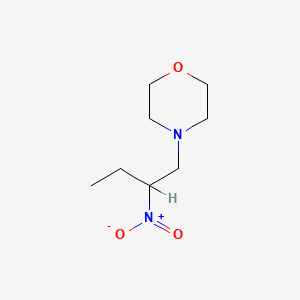
Purpurine 18
Vue d'ensemble
Description
La purpurine 18 est un métabolite de la chlorophylle et un photosensibilisateur puissant largement utilisé dans la thérapie photodynamique (TPD) pour le traitement du cancer. Elle est dérivée de sources naturelles telles que les plantes vertes, y compris les algues et les feuilles d'épinards . La this compound est connue pour sa capacité à générer des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui la rend efficace pour détruire sélectivement les cellules tumorales .
Applications De Recherche Scientifique
La purpurine 18 a une large gamme d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Voici quelques-unes des applications clés :
Thérapie photodynamique (TPD) : La this compound est largement utilisée comme photosensibilisateur en TPD pour le traitement du cancer.
Imagerie et diagnostic tumoraux : La this compound et ses dérivés sont utilisés dans l'imagerie et le diagnostic tumoraux en raison de leur capacité à cibler et à s'accumuler dans les tissus tumoraux.
Systèmes d'administration de médicaments : Des nanoparticules de lipides solides (SLN) chargées de this compound ont été développées pour améliorer la biodisponibilité et la stabilité du composé pour la thérapie anticancéreuse.
Recherche sur les espèces réactives de l'oxygène : La this compound est utilisée en recherche pour étudier la génération et les effets des espèces réactives de l'oxygène dans les systèmes biologiques.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son activation par la lumière, ce qui conduit à la génération d'espèces réactives de l'oxygène, en particulier l'oxygène singulet. Ces espèces réactives de l'oxygène provoquent des dommages oxydatifs aux composants cellulaires, conduisant à l'apoptose et à la nécrose cellulaires . La this compound cible divers organites cellulaires, y compris les lysosomes, les mitochondries, l'appareil de Golgi et le réticulum endoplasmique, perturbant leur fonction et induisant la mort cellulaire .
Mécanisme D'action
Target of Action
Purpurin 18 (P18) is a potent natural product and a chlorophyll metabolite . It is primarily used as a photosensitizer in photodynamic therapy (PDT) for cancer treatment . The primary targets of P18 are the lysosomes, mitochondria, Golgi apparatus, and endoplasmic reticulum within the cancer cells .
Mode of Action
P18 interacts with its targets by distributing itself across the lysosomes, mitochondria, Golgi apparatus, and endoplasmic reticulum . Upon light irradiation, P18 generates reactive oxygen species (ROS) that destroy the mitochondrial membrane potential (MMP), leading to cell apoptosis .
Biochemical Pathways
The biochemical pathways affected by P18 primarily involve the generation of ROS. The ROS produced by P18 upon light irradiation disrupts the MMP, which is a crucial component of the cell’s energy production pathway . This disruption leads to cell apoptosis, effectively killing the cancer cells .
Pharmacokinetics
P18 is hydrophobic, which can lead to easy coalescence and poor bioavailability . To improve its bioavailability, P18 can be loaded into solid lipid nanoparticles (SLNs) . These P18-loaded SLNs have suitable properties for an enhanced permeability and retention effect, making them an effective passive targeting anti-cancer strategy .
Result of Action
The result of P18’s action is the induction of apoptosis in cancer cells . In vitro studies have shown that P18 can significantly inhibit the growth of triple negative breast cancer cells . In vivo studies have also demonstrated that P18 can significantly inhibit tumor growth without influencing weight and major organ function .
Action Environment
The action of P18 is influenced by environmental factors such as pH. P18 is stable at acidic pH (6.5), and its photodynamic efficacy improves when it is entrapped in SLNs . Furthermore, P18 can remain in the tumor for more than 4 days by direct intra-tumoral injection, allowing for effective PDT treatment .
Analyse Biochimique
Biochemical Properties
Purpurin 18 plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. As a photosensitizer, Purpurin 18 interacts with light to produce reactive oxygen species (ROS), which can induce cell death in targeted tissues. The compound interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, Purpurin 18 has been shown to interact with enzymes involved in the generation of ROS, such as singlet oxygen . Additionally, it can bind to proteins and other biomolecules, facilitating its transport and distribution within cells .
Cellular Effects
Purpurin 18 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, Purpurin 18 has been observed to induce apoptosis through the generation of ROS, which disrupts mitochondrial membrane potential and activates apoptotic pathways . The compound also affects cell signaling pathways by modulating the activity of key signaling molecules, leading to changes in gene expression and cellular metabolism . These effects contribute to the selective destruction of cancer cells while sparing healthy tissues.
Molecular Mechanism
At the molecular level, Purpurin 18 exerts its effects through several mechanisms. The compound binds to cellular membranes and organelles, where it generates ROS upon light activation . This ROS production leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately resulting in cell death. Purpurin 18 also interacts with enzymes involved in ROS generation, enhancing its photodynamic efficacy . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Purpurin 18 can vary over time. The compound’s stability and degradation are critical factors that influence its efficacy. Studies have shown that Purpurin 18 remains stable under specific conditions, allowing for sustained ROS production and prolonged photodynamic effects . Over extended periods, the compound may degrade, leading to reduced efficacy. Long-term studies have demonstrated that Purpurin 18 can induce lasting changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Purpurin 18 vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells . At higher doses, Purpurin 18 can cause adverse effects, including oxidative damage to healthy tissues and systemic toxicity . Threshold effects have been observed, where a specific dosage range maximizes the compound’s therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
Purpurin 18 is involved in several metabolic pathways, primarily related to its role as a photosensitizer. The compound interacts with enzymes and cofactors involved in ROS generation, such as singlet oxygen . These interactions enhance the compound’s photodynamic activity and contribute to its therapeutic effects. Additionally, Purpurin 18 can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, Purpurin 18 is transported and distributed through interactions with transporters and binding proteins . The compound’s hydrophobic nature allows it to associate with cellular membranes, facilitating its uptake and distribution. Once inside the cell, Purpurin 18 can accumulate in specific organelles, such as mitochondria and lysosomes, where it exerts its photodynamic effects . These interactions are crucial for the compound’s localization and therapeutic efficacy.
Subcellular Localization
Purpurin 18 exhibits specific subcellular localization, which is vital for its activity and function. The compound has been observed to localize in organelles such as mitochondria, lysosomes, Golgi apparatus, and endoplasmic reticulum . This localization is essential for its photodynamic efficacy, as it determines the primary sites of ROS generation and oxidative damage. Targeting signals and post-translational modifications may direct Purpurin 18 to these specific compartments, enhancing its therapeutic potential .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La purpurine 18 peut être synthétisée à partir de dérivés de la chlorophylle par une série de réactions chimiques. Une méthode courante implique l'extraction de dérivés de la chlorophylle à partir de matières premières végétales, suivie de leur oxydation dans un milieu alcalin alcoolique en utilisant de l'oxygène de l'air. La chlorine instable résultante est ensuite convertie en this compound, qui est purifiée sur gel de silice et cristallisée . Une autre méthode implique l'utilisation de cellules de Chlorella intactes pour extraire la chlorophylle α, qui est ensuite traitée par la méthyl phéophorbide ou l'éthyl phéophorbide pour produire de la this compound .
Méthodes de production industrielle : La production industrielle de this compound implique généralement une extraction à grande échelle à partir de sources végétales, suivie d'un traitement chimique pour obtenir le produit final. L'utilisation de nanoparticules de lipides solides (SLN) a été explorée pour améliorer la biodisponibilité et la stabilité de la this compound pour des applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions : La purpurine 18 subit diverses réactions chimiques, notamment l'addition électrophile, la cycloaddition 1,3-polaire sur le groupe vinyle en position 3 et la substitution électrophile en position 20-méso . Ces réactions sont essentielles pour modifier le composé afin d'améliorer ses propriétés pour des applications spécifiques.
Réactifs et conditions courantes : Les réactifs courants utilisés dans les réactions chimiques de la this compound comprennent le dichlorométhane (CH₂Cl₂), l'acide chlorhydrique (HCl), le bicarbonate de sodium (NaHCO₃) et le sulfate de sodium (Na₂SO₄) . Les réactions sont généralement effectuées dans des conditions contrôlées pour s'assurer que le produit souhaité est obtenu.
Produits principaux : Les produits principaux formés à partir des réactions chimiques de la this compound comprennent divers dérivés qui présentent une meilleure solubilité, une meilleure stabilité et une meilleure efficacité photodynamique. Ces dérivés sont souvent utilisés en thérapie photodynamique pour le traitement du cancer .
Comparaison Avec Des Composés Similaires
La purpurine 18 est unique parmi les photosensibilisateurs en raison de son origine naturelle et de son efficacité photodynamique puissante. Des composés similaires comprennent d'autres métabolites de la chlorophylle et des photosensibilisateurs synthétiques utilisés en TPD. Voici quelques-uns des composés similaires :
Chlorine e6 : Un autre photosensibilisateur dérivé de la chlorophylle utilisé en TPD.
Dérivé de l'hématoporphyrine (HPD) : Un photosensibilisateur synthétique utilisé dans les premières applications de la TPD.
Photofrin : Un photosensibilisateur disponible dans le commerce utilisé en TPD clinique.
La this compound se distingue par sa plus grande hydrophilie et sa meilleure solubilité lorsqu'elle est modifiée avec des lieurs de polyéthylène glycol (PEG), améliorant son efficacité photodynamique .
Propriétés
IUPAC Name |
3-[(22S,23S)-17-ethenyl-12-ethyl-13,18,22,27-tetramethyl-3,5-dioxo-4-oxa-8,24,25,26-tetrazahexacyclo[19.2.1.16,9.111,14.116,19.02,7]heptacosa-1,6,9(27),10,12,14(26),15,17,19(25),20-decaen-23-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O5/c1-7-18-14(3)21-11-23-16(5)20(9-10-27(38)39)30(36-23)29-31-28(32(40)42-33(29)41)17(6)24(37-31)13-26-19(8-2)15(4)22(35-26)12-25(18)34-21/h7,11-13,16,20,36-37H,1,8-10H2,2-6H3,(H,38,39)/t16-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFHJWJISCAHNP-JXFKEZNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C4=C(N3)C(=C5[C@H]([C@@H](C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C(=O)OC4=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25465-77-4 | |
| Record name | Purpurin 18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025465774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Purpurin 18 acts as a photosensitizer in photodynamic therapy (PDT). [, , , ] Upon irradiation with light of a specific wavelength, it gets excited and transfers energy to surrounding oxygen molecules, generating reactive oxygen species (ROS) like singlet oxygen. [, , ] This leads to oxidative stress and damage to cellular components, particularly mitochondria and the endoplasmic reticulum, ultimately inducing cell death via apoptosis. [, , ]
ANone:
- Molecular Formula: C34H34N4O6 [, , ]
- Molecular Weight: 594.65 g/mol [, ]
- Spectroscopic Data:
- UV-Vis Absorption: Maximum absorption in the red region, ranging from 695 nm to 718 nm depending on the solvent and modifications. [, , , ]
- Fluorescence: Emits in the red to near-infrared region, making it suitable for fluorescence imaging. [, , , ]
- NMR: Detailed structural information can be obtained from 1H NMR and 13C NMR spectroscopy. [, , , ]
- Mass Spectrometry: FAB-MS is commonly used to confirm the molecular weight and identify fragments. [, ]
ANone:
- Stability:
- Compatibility:
A:
- QSAR models: Researchers have developed Quantitative Structure-Activity Relationship (QSAR) models to predict the photodynamic activity of Purpurin 18 derivatives based on their structural features. [, ]
- Lipophilicity calculations: Computational tools like the PALLAS program have been used to calculate the log P and log D values of Purpurin 18 derivatives, which are important for understanding their biodistribution and PDT efficacy. []
A:
- PEGylation: Increases water solubility and enhances cellular uptake, leading to improved PDT efficacy. [, ]
- Introduction of hydrophilic groups: Enhances water solubility and can improve tumor targeting. [, , ]
- Modification of the anhydride ring: Converting the anhydride ring to imide derivatives can influence singlet oxygen quantum yield, lipophilicity, and PDT efficacy. [, , ]
- Metal complexation: Complexation with metals like copper or zinc can alter photophysical properties and biological activity. [, , ]
- Dimerization: Formation of symmetrical or unsymmetrical dimers can influence absorption wavelengths, singlet oxygen quantum yields, and in vivo PDT efficacy. []
A:
- Stability: Generally stable in organic solvents but can be prone to degradation in biological environments. [, ]
- Formulation Strategies:
- Nanoparticles: Encapsulation in nanoparticles like liposomes, polymeric nanoparticles, and gold nanoparticles improves stability, enhances cellular uptake, and allows for controlled release. [, , , , , , , , , ]
- Nanofibers: Incorporation into PLLA nanofibers provides a sustained release system for PDT applications. []
A:
- Absorption: Primarily administered intravenously or intratumorally, but oral bioavailability can be limited. [, ]
- Distribution: Shows preferential accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect, but binding to serum albumin and lipoproteins can also influence its distribution. [, ]
- Metabolism: Information on specific metabolic pathways is limited. []
- Excretion: Excretion pathways have not been extensively studied. []
- In vivo activity: Demonstrates significant antitumor activity in various animal models, including cervical, prostate, pancreatic, and breast cancer models. [, , , ]
A:
A: While specific resistance mechanisms have not been extensively studied, overexpression of drug efflux transporters like P-glycoprotein (P-gp) could potentially limit its efficacy. []
A:
- Toxicity: Generally well-tolerated at therapeutic doses in preclinical studies. [, , ]
- Adverse effects: Potential for skin photosensitivity after administration. []
A:
- Nanoparticle encapsulation: Liposomes, polymeric nanoparticles, and gold nanoparticles improve targeted delivery, enhance cellular uptake, and allow for controlled release. [, , , , , , , , , ]
- Antibody conjugation: Conjugation to antibodies targeting tumor-specific antigens could improve selective delivery. []
- Ligand modification: Introducing ligands that bind to receptors overexpressed on cancer cells can enhance targeted accumulation. []
A:
- Fluorescence imaging: The inherent fluorescence of Purpurin 18 and its derivatives allows for real-time monitoring of drug distribution and treatment response. [, , , ]
- Photoacoustic imaging: Purpurin 18 can also be used as a contrast agent for photoacoustic imaging, providing deeper tissue penetration compared to fluorescence imaging. [, ]
A:
- UV-Vis Spectroscopy: Used to determine concentration and monitor reactions. [, , , ]
- Fluorescence Spectroscopy: Used to study interactions with biomolecules, characterize nanoparticles, and monitor drug delivery. [, , , ]
- NMR Spectroscopy: Provides detailed structural information and can be used to monitor reactions. [, , , ]
- Mass Spectrometry: Used for molecular weight determination and structural analysis. [, ]
- HPLC: Employed to separate and quantify Purpurin 18 and its derivatives. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Butanedioic acid, sulfo-, 4-[2-[(12-hydroxy-1-oxo-9-octadecenyl)amino]ethyl] ester, disodium salt](/img/structure/B1221771.png)

![[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis[(3,4,5-trisulfooxybenzoyl)oxy]tetrahydropyran-2-yl]methyl 3,4,5-trisulfooxybenzoate](/img/structure/B1221773.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1221777.png)




